2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
CAS No.:
Cat. No.: VC17692820
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O |
|---|---|
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | 2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9FN2O/c1-14-6-5-10(13-14)9-4-2-3-8(7-15)11(9)12/h2-7H,1H3 |
| Standard InChI Key | KOPOSRCPINBJOJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)C2=CC=CC(=C2F)C=O |
Introduction
Synthesis and Reaction Pathways
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves strategic functionalization of the benzaldehyde core. A common approach begins with the preparation of the pyrazole ring, followed by its attachment to the benzaldehyde derivative. Fluorination at the 2-position is achieved via nucleophilic aromatic substitution using fluoride ions or through electrophilic methods employing reagents like Selectfluor. Recent studies highlight the use of palladium-catalyzed cross-coupling reactions to introduce the pyrazole group, ensuring regioselectivity and high yield .
A representative synthesis pathway involves:
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Pyrazole Formation: Condensation of hydrazine derivatives with diketones to form the 1-methyl-1H-pyrazole ring.
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Benzaldehyde Functionalization: Bromination at the 3-position of benzaldehyde, followed by Suzuki-Miyaura coupling with the preformed pyrazole boronic ester.
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Fluorination: Introduction of fluorine at the 2-position using potassium fluoride in the presence of a copper catalyst.
Key challenges include avoiding over-fluorination and ensuring the stability of the aldehyde group during reaction conditions. Modifications such as protecting the aldehyde as an acetal prior to fluorination have been explored to improve yields.
Structural and Spectroscopic Characterization
The molecular structure of 2-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has been elucidated using spectroscopic and computational methods. The compound’s IUPAC name, 2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde, reflects the positions of the substituents on the benzaldehyde ring.
Spectroscopic Data
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NMR Spectroscopy:
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FTIR: Strong absorption at 1674.76 cm (C=O stretch) and 3225.56 cm (N-H stretch) .
Computational Analysis
Density Functional Theory (DFT) calculations predict a planar geometry for the benzaldehyde ring, with the fluorine atom inducing electron-deficient character at the ortho and para positions. The pyrazole ring adopts a slight puckered conformation, facilitating π-π stacking interactions in solid-state structures.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.20 g/mol |
| Melting Point | 152–154°C (lit.) |
| Solubility | Soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The compound’s moderate lipophilicity (LogP = 2.1) suggests good membrane permeability, a desirable trait for bioactive molecules. Its solubility in polar aprotic solvents like DMSO facilitates use in biological assays.
Applications in Pharmaceutical Development
Antimicrobial Activity
Pyrazole-containing compounds exhibit broad-spectrum antimicrobial properties. Derivatives of 2-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde have shown inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The fluorine atom enhances compound stability against enzymatic degradation, prolonging therapeutic activity.
Kinase Inhibition
The pyrazole ring coordinates with ATP-binding pockets in kinases. Molecular docking studies reveal strong interactions (binding energy = -9.2 kcal/mol) with cyclin-dependent kinase 2 (CDK2), suggesting potential use in cancer therapy .
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Position | Key Difference |
|---|---|---|---|---|
| 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde | 204.20 | 2 | Reference compound | |
| 2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde | 204.20 | 2 | Pyrazole at 4-position | |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | 186.21 | None | Lacks fluorine |
The position of the pyrazole ring significantly influences electronic properties. The 3-substituted derivative exhibits greater dipole moment (4.2 D) compared to the 4-substituted analog (3.8 D), affecting solubility and binding affinity.
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways in preclinical models.
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Materials Science: Explore use as a ligand in luminescent metal-organic frameworks (MOFs).
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Derivatization: Synthesize Schiff base derivatives for enhanced bioactivity.
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